molecular formula C9H8O4 B105319 4-Hydroxyphenylpyruvic acid CAS No. 156-39-8

4-Hydroxyphenylpyruvic acid

Cat. No. B105319
CAS RN: 156-39-8
M. Wt: 180.16 g/mol
InChI Key: KKADPXVIOXHVKN-UHFFFAOYSA-N
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Description

4-Hydroxyphenylpyruvic acid (4-HPPA) is a keto acid and an intermediate in the metabolism of the amino acid phenylalanine . The aromatic side chain of phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine. The conversion from tyrosine to 4-HPPA is in turn catalyzed by tyrosine aminotransferase .


Synthesis Analysis

4-Hydroxyphenylpyruvic acid is formed during tyrosine metabolism . Hydroxyphenylpyruvate reductase (HPPR), which catalyzes the reduction of 4-hydroxyphenylpyruvic acid (pHPP) to 4-hydroxyphenyllactic acid (pHPL), has been shown to be the key enzyme in the biosynthesis of rosmarinic acid (RA) from tyrosine . In Arabidopsis thaliana, HPPR2 and HPPR3, together with TAT1, constitute a probably conserved biosynthetic pathway from tyrosine to pHPL .


Molecular Structure Analysis

4-HPPA is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group .


Chemical Reactions Analysis

4-HPPA is an intermediate in the breakdown of phenylalanine. It is converted to homogentisate; a blockage at this step results in increased homogentisate, which can be diagnostic of alkaptonuria. If the pathway is not blocked, 4-HPPA ends up in the Krebs cycle converted into fumaric acid .


Physical And Chemical Properties Analysis

4-HPPA is a light yellow crystalline solid with a melting point of 219-220 °C (dec.) . It is soluble in ethanol .

Scientific Research Applications

Biosynthesis from L-tyrosine

4-HPPA is an intermediate in the metabolism of tyrosine . It can be biosynthesized from L-tyrosine using recombinant Escherichia coli cells expressing membrane-bound L-amino acid deaminase . This process is considered both economic and efficient .

Food, Pharmaceutical and Chemical Industry

4-HPPA has a wide range of applications in the food, pharmaceutical, and chemical industry . It’s used as a raw material to produce the corresponding α-keto acid .

Inhibitor of LPS-induced IL-6 and Nitric Oxide Production

4-HPPA inhibits LPS-induced IL-6 and nitric oxide (NO) production in RAW 264.7 macrophages . This suggests potential applications in controlling inflammatory responses.

Decreases Serum Starvation-induced Mitochondrial Superoxide Production

4-HPPA decreases serum starvation-induced mitochondrial superoxide production in EA.hy926 endothelial cells in vitro . This indicates its potential role in managing oxidative stress.

Increases Survival in Hemorrhagic Shock

4-HPPA increases survival in a rat model of hemorrhagic shock . This suggests its potential therapeutic application in critical care medicine.

Herbicide Development

4-HPPA inhibitors have been successfully developed as agricultural herbicides . The mode of toxic action (MoA) of the HPPD inhibitor herbicides in mammals has been empirically established in experimental animals for a number of chemicals with this herbicidal mode of action .

Alkaptonuria

Serum and urinary levels of 4-HPPA are increased in patients with alkaptonuria, an inborn error of metabolism characterized by a deficiency of 4-hydroxyphenylpyruvate dioxygenase, osteoarthropathy, and cardiac valve disease . This suggests its potential role in diagnosing and understanding this rare genetic disorder.

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxyphenylpyruvic acid are Prothrombin , Macrophage migration inhibitory factor , and Prephenate dehydrogenase . These targets play crucial roles in various biological processes, including blood coagulation, immune response, and amino acid metabolism.

Biochemical Pathways

4-Hydroxyphenylpyruvic acid is an intermediate in the metabolism of the amino acid phenylalanine . The aromatic side chain of phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine. The conversion from tyrosine to 4-Hydroxyphenylpyruvic acid is in turn catalyzed by tyrosine aminotransferase . Additionally, 4-Hydroxyphenylpyruvic acid can be converted to homogentisic acid, which is one of the precursors to ochronotic pigment .

Pharmacokinetics

It is known that the compound is involved in several metabolic pathways, suggesting that it may be metabolized and excreted by the body .

Result of Action

The action of 4-Hydroxyphenylpyruvic acid results in various molecular and cellular effects. For instance, it plays a role in the metabolism of phenylalanine, an essential amino acid . It is also involved in the production of homogentisic acid, a precursor to ochronotic pigment .

Action Environment

The action, efficacy, and stability of 4-Hydroxyphenylpyruvic acid can be influenced by various environmental factors. For instance, dietary protein sources providing specific amino acids can modulate the gut microbiota composition and generate toxins . A better understanding of these interactions could lead to more appropriate dietary recommendations to improve gut health and mitigate the risk of complications promoted by the toxic metabolites formed by the gut microbiota .

Safety and Hazards

4-HPPA is a moderate to severe irritant to the skin and eyes. If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration. In case of skin contact, it is advised to wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

There is ongoing research into the toxicity of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are related to 4-HPPA, and their effects across different species . Additionally, there is interest in the potential fungal toxicity of 9-phenanthrol on M. oryzae and how a gene encoding 4-hydroxyphenylpyruvate dioxygenase could play an important role in the tolerance of 9-phenanthrol in M. oryzae .

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKADPXVIOXHVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166017
Record name 4-Hydroxyphenylpyruvic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 4-Hydroxyphenylpyruvic acid
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Product Name

4-Hydroxyphenylpyruvic acid

CAS RN

156-39-8
Record name 4-Hydroxyphenylpyruvic acid
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Record name 4-Hydroxyphenylpyruvic acid
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Record name 3-(4-HYDROXYPHENYL)PYRUVIC ACID
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Melting Point

219 - 220 °C
Record name 4-Hydroxyphenylpyruvic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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